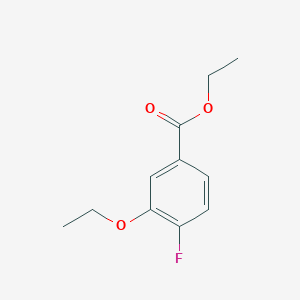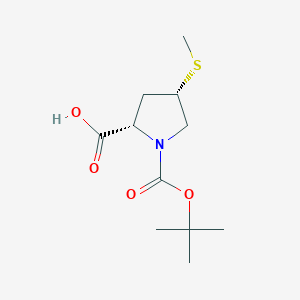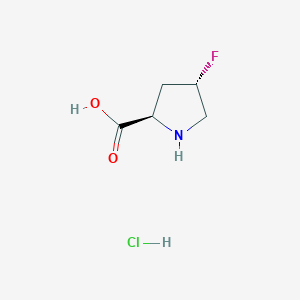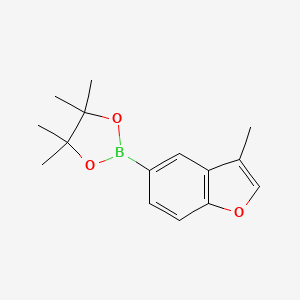
4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane (hereafter referred to as TMBF-Dioxaborolane) is a chemical compound that has been studied for its potential applications in scientific research. It is an organoboron compound, which is composed of four methyl groups, a benzofuran moiety, and a boron atom. TMBF-Dioxaborolane has been found to be a useful reagent in organic synthesis due to its ability to act as a catalyst in a variety of reactions. Additionally, it has been studied for its potential use in biochemical and physiological research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies : Studies have reported the synthesis of various derivatives of this compound and analyzed their crystal structures. For instance, Li and Wang (2016) synthesized the compound by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and studied its molecular and crystal structures (Li & Wang, 2016). Similarly, Wu et al. (2021) synthesized related compounds and characterized them using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction (Wu et al., 2021).
Density Functional Theory (DFT) Studies : The molecular structures of these compounds have been further calculated and analyzed using DFT. These studies help in understanding the electronic properties and molecular conformations of the compound (Liao et al., 2022).
Applications in Material Science and Organic Synthesis
Synthesis of Boron-Containing Stilbene Derivatives : Das et al. (2015) synthesized novel derivatives of this compound, exploring their potential in the synthesis of boron-capped polyenes, which are useful in new materials for technologies like Liquid Crystal Displays (LCDs) (Das et al., 2015).
Development of New Building Blocks for Silicon-Based Drugs and Odorants : In a study by Büttner et al. (2007), a derivative of this compound was used as a building block for synthesizing biologically active silicon-containing compounds, demonstrating its utility in medicinal chemistry (Büttner et al., 2007).
Organic Solar Cell Applications : Meena et al. (2018) explored the use of derivatives of this compound in the synthesis of low bandgap polymers for organic solar cell applications, highlighting its relevance in renewable energy technologies (Meena et al., 2018).
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-5-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAAEXDNWAKJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



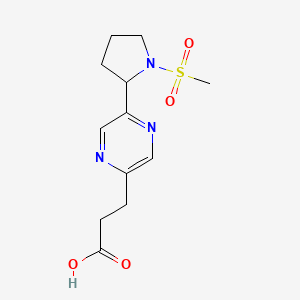
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1401199.png)
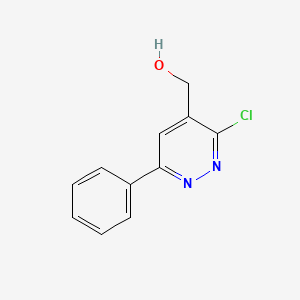
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
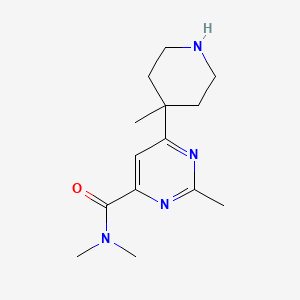
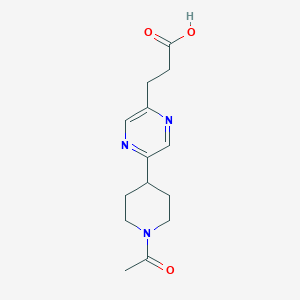
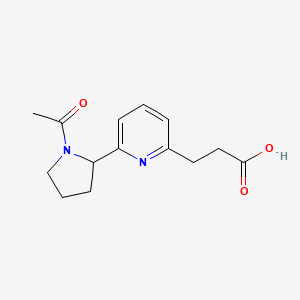
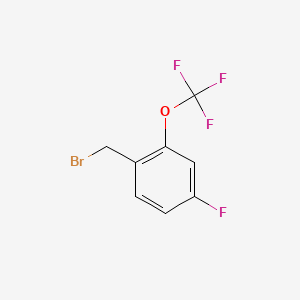
![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)
![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)
